N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide
Overview
Description
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form 1-benzyl-3,5-dimethyl-1H-pyrazole.
Amidation: The final step involves the reaction of the benzylated pyrazole with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The mechanism by which N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to inhibit the mTORC1 pathway, which plays a crucial role in cell growth and metabolism . Additionally, the compound may induce autophagy, a cellular process involved in the degradation and recycling of cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide: Lacks the difluoro substitution, which may affect its biological activity and chemical reactivity.
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-difluorobenzamide: Similar structure but with different substitution pattern on the benzamide ring.
Uniqueness
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-12-18(22-19(25)17-15(20)9-6-10-16(17)21)13(2)24(23-12)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONMCAHXENZBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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